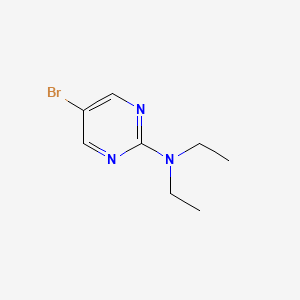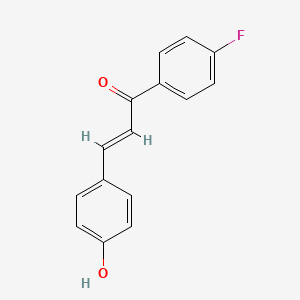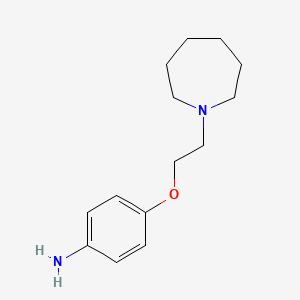
4-(2-Azepan-1-yl-ethoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Azepan-1-yl-ethoxy)-phenylamine” is a chemical compound with the molecular formula C15H23NO2 . It is also known as “(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol” and has a molecular weight of 249.35 g/mol .
Molecular Structure Analysis
The InChI code for “4-(2-Azepan-1-yl-ethoxy)-phenylamine” is 1S/C15H23NO2.ClH/c17-13-14-5-7-15 (8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H . Its canonical SMILES structure is C1CCCN (CC1)CCOC2=CC=C (C=C2)CO.Cl .
Physical And Chemical Properties Analysis
“4-(2-Azepan-1-yl-ethoxy)-phenylamine” has a molecular weight of 285.81 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The exact mass is 285.1495567 g/mol, and the monoisotopic mass is also 285.1495567 g/mol . The topological polar surface area is 32.7 Ų .
Scientific Research Applications
Pharmaceutical Research
4-(2-Azepan-1-yl-ethoxy)-phenylamine: is a compound with potential applications in pharmaceutical research. It could serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its unique structure allows it to be a part of the synthesis pathway for drugs that may act on the central nervous system or serve as a blocking agent in biochemical pathways .
Materials Science
In materials science, this compound’s polyether structure could be utilized in creating novel polymers with specific properties. These polymers might be designed for high durability or elasticity, making them suitable for medical implants or as part of biodegradable materials.
Organic Synthesis
The compound’s structure, featuring an azepane ring, makes it a valuable agent in organic synthesis. It can be used to introduce the azepane moiety into larger, more complex molecules, which is particularly useful in the synthesis of natural products or new synthetic drugs.
Biochemical Research
Researchers could explore the use of 4-(2-Azepan-1-yl-ethoxy)-phenylamine in biochemical assays. It might interact with enzymes or receptors, providing insights into their functioning or serving as a tool to discover new biochemical pathways .
Chemical Education
Due to its interesting structure and reactivity, this compound can be used in chemical education to demonstrate various chemical reactions and synthesis techniques to students, especially in advanced organic chemistry courses .
Analytical Chemistry
In analytical chemistry, 4-(2-Azepan-1-yl-ethoxy)-phenylamine could be used as a standard or a reagent in chromatography and spectrometry. Its distinct chemical properties would allow it to be a reference point for identifying or quantifying other substances .
Agricultural Chemistry
There’s potential for this compound to be used in the development of new agrochemicals. Its structure could be modified to create compounds that act as growth promoters or pesticides, contributing to agricultural productivity.
Environmental Science
Lastly, 4-(2-Azepan-1-yl-ethoxy)-phenylamine might find applications in environmental science. For instance, it could be used in the study of chemical degradation processes or in the development of materials that help in the removal of pollutants from water and soil.
Safety and Hazards
Mechanism of Action
- Depending on the cell and tissue type, as well as the specific target genes, this compound can act as both an agonist and an antagonist of the estrogen receptor .
- This dual action allows it to exert tissue-specific effects, such as inhibiting bone loss without stimulating the uterus .
- Downstream effects include changes in gene transcription, protein synthesis, and cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
properties
IUPAC Name |
4-[2-(azepan-1-yl)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-5-7-14(8-6-13)17-12-11-16-9-3-1-2-4-10-16/h5-8H,1-4,9-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKCYABYSJZOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424632 |
Source


|
| Record name | 4-[2-(azepan-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azepan-1-yl-ethoxy)-phenylamine | |
CAS RN |
869948-07-2 |
Source


|
| Record name | 4-[2-(azepan-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1276479.png)
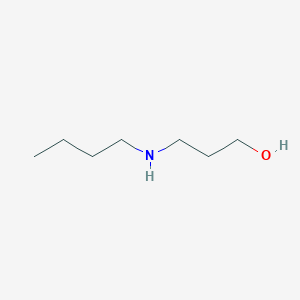
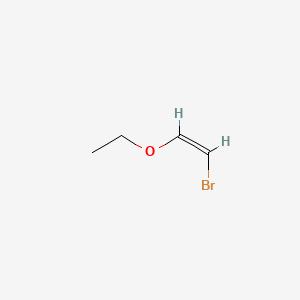


![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)

